molecular formula C13H14OS B14123278 2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol

2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol

Cat. No.: B14123278
M. Wt: 218.32 g/mol
InChI Key: UQYBCQSRHOTANZ-UHFFFAOYSA-N
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Description

2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol is an organic compound with the molecular formula C13H14OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a p-tolyl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of sulfur with 1,4-diketones.

    Introduction of the p-Tolyl Group: The p-tolyl group can be introduced via a Friedel-Crafts alkylation reaction, where p-tolyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Ethan-1-ol Side Chain: The ethan-1-ol side chain can be introduced through a Grignard reaction, where the p-tolylthiophene reacts with ethylene oxide in the presence of a Grignard reagent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding thiophene-ethane derivative.

    Substitution: The p-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of 2-(4-(p-Tolyl)thiophen-2-yl)ethanone.

    Reduction: Formation of 2-(4-(p-Tolyl)thiophen-2-yl)ethane.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals.

    Industry: Used in the production of materials with specific electronic properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of 2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethanol: Similar structure but lacks the p-tolyl group.

    1-(Thiophen-2-yl)ethan-1-ol: Similar structure but with a different substitution pattern.

Uniqueness

2-(4-(p-Tolyl)thiophen-2-yl)ethan-1-ol is unique due to the presence of both the p-tolyl group and the thiophene ring, which confer specific electronic and steric properties. These properties make it a valuable intermediate in organic synthesis and materials science.

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

2-[4-(4-methylphenyl)thiophen-2-yl]ethanol

InChI

InChI=1S/C13H14OS/c1-10-2-4-11(5-3-10)12-8-13(6-7-14)15-9-12/h2-5,8-9,14H,6-7H2,1H3

InChI Key

UQYBCQSRHOTANZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2)CCO

Origin of Product

United States

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